3,3,5,5-Tetramethyl-1,2-dioxolane

Description

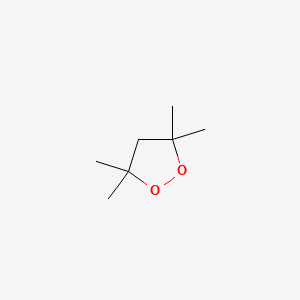

Structure

3D Structure

Properties

CAS No. |

22431-90-9 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3,3,5,5-tetramethyldioxolane |

InChI |

InChI=1S/C7H14O2/c1-6(2)5-7(3,4)9-8-6/h5H2,1-4H3 |

InChI Key |

MUAPWBKCTHUXLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(OO1)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,5,5 Tetramethyl 1,2 Dioxolane and Analogous Architectures

Fundamental Strategies for 1,2-Dioxolane Core Construction

Oxygen and Ozone-Mediated Peroxidation Reactions

Molecular oxygen and its allotrope, ozone, are fundamental reagents for the formation of the peroxide bond in 1,2-dioxolane synthesis. nih.govnih.gov These methods leverage the inherent reactivity of these oxygen species to create the cyclic peroxide structure from unsaturated precursors.

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species that participates in several types of reactions to form peroxides. wikipedia.org The Schenck ene reaction is a notable example, where singlet oxygen reacts with an alkene possessing an allylic hydrogen to yield an allylic hydroperoxide. wikipedia.org This hydroperoxide can then undergo subsequent cyclization to form the 1,2-dioxolane ring.

Another powerful method is the [4+2]-cycloaddition of singlet oxygen with a conjugated diene, which directly yields a cyclic endoperoxide. wikipedia.orgresearchgate.net This reaction is analogous to the Diels-Alder reaction and is particularly useful for synthesizing unsaturated six-membered cyclic peroxides (1,2-dioxenes), which can be subsequently reduced to saturated 1,2-dioxanes. researchgate.netnih.gov For the formation of five-membered 1,2-dioxolanes, a different precursor is required. The reaction of singlet oxygen with certain substrates can lead to the formation of unstable 1,2-dioxetanes, which can then rearrange or be converted to the desired 1,2-dioxolane structure. wikipedia.org The mechanism of these reactions can be complex, sometimes proceeding through a perepoxide intermediate. illinois.edu

The choice of photosensitizer, such as rose bengal or methylene (B1212753) blue, is crucial for the efficient generation of singlet oxygen from ground-state triplet oxygen. wikipedia.org

Table 1: Examples of Singlet Oxygen Reactions for Peroxide Synthesis

| Substrate | Reaction Type | Product Type | Reference |

| Citronellol | Ene Reaction | Allylic Hydroperoxide | wikipedia.org |

| 1,3-Cyclohexadiene | [4+2]-Cycloaddition | Endoperoxide | wikipedia.org |

| Naphthalenes | [4+2]-Cycloaddition | Endoperoxides | nih.gov |

| l-adamantylideneethyl acetate | Ene Reaction | Ene Product | dtic.mil |

Ozonolysis, the reaction of ozone with alkenes, is a well-established method for cleaving carbon-carbon double bonds. byjus.commasterorganicchemistry.com While often used to produce aldehydes, ketones, or carboxylic acids after a workup step, the intermediate species formed during ozonolysis can be harnessed for the synthesis of 1,2-dioxolanes. nih.govcore.ac.uk

The initial reaction of ozone with an alkene forms a primary ozonide (molozonide or 1,2,3-trioxolane), which is unstable and rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. byjus.comyoutube.com In a key pathway for 1,2-dioxolane synthesis, the carbonyl oxide can undergo a [3+2] cycloaddition with a suitable dipolarophile. core.ac.uk

A significant development in this area is the ozonolysis of vinyl ethers. The reaction of ozone with a vinyl ether generates a carbonyl oxide and a formate (B1220265) ester. core.ac.uk Unexpectedly, the major product is often a 3-alkoxy-1,2-dioxolane, formed through the concerted addition of the carbonyl oxide to another molecule of the starting vinyl ether. core.ac.ukrsc.org This demonstrates the role of peroxycarbenium ion-like intermediates in the formation of the 1,2-dioxolane ring. nih.govnih.gov The annulation reactions of alkenes with these peroxycarbenium ions provide a versatile route to a variety of functionalized 1,2-dioxolanes. nih.gov

Table 2: Products from the Ozonolysis of Methyl Vinyl Ether acs.org

| Solvent | Yield of 3-methoxy-1,2,4-trioxolane (%) | Yield of 3-methoxy-1,2-dioxolane (%) |

| Pentane | 9 | 68 |

| Methyl formate | 29 | 59 |

| Ethyl acetate | 11 | 52 |

| Methanol (B129727) | 96 | - |

Hydrogen Peroxide-Initiated Cyclizations and Derivatives

Hydrogen peroxide and its organic derivatives, hydroperoxides, are key reagents for the synthesis of 1,2-dioxolanes through cyclization reactions. nih.govnih.gov These methods often involve the intramolecular nucleophilic attack of a hydroperoxide group onto an electrophilic center within the same molecule.

A common strategy involves the preparation of an unsaturated hydroperoxide, which can then undergo cyclization. For instance, the intramolecular oxa-Michael addition of a hydroperoxide onto a tethered enoate can yield a 1,2-dioxolane, although this can be challenging due to competing side reactions. nih.gov More successful approaches involve the cyclization of hydroperoxides onto epoxides or the acid-catalyzed intramolecular opening of oxetanes by a hydroperoxide group. acs.org The 5-exo opening of oxetanes by hydroperoxides has been shown to be a stereospecific method for furnishing 1,2-dioxolanes. acs.orgnih.gov

Radical cyclizations of diene hydroperoxides can also lead to the formation of 1,2-dioxolanes with high stereospecificity. rsc.org

Transition Metal-Catalyzed Peroxidations

Transition metal catalysis offers a powerful and selective means of constructing the 1,2-dioxolane ring. nih.govnih.gov These methods often proceed under mild conditions and can exhibit high levels of chemo- and regioselectivity.

A cornerstone of transition metal-catalyzed peroxidation is the Isayama–Mukaiyama reaction. This reaction involves the peroxysilylation of alkenes with molecular oxygen and a hydrosilane, such as triethylsilane, catalyzed by a cobalt(II) complex. nih.gov This method has become a primary approach for the preparation of peroxides from alkenes.

For the synthesis of 1,2-dioxolanes, a substrate containing an appropriate reactive site for intramolecular cyclization is employed. The initial cobalt-catalyzed peroxysilylation generates a peroxysilyl radical intermediate which can then undergo an intramolecular cyclization to form the 1,2-dioxolane ring. nih.gov For example, the Co(modp)₂-catalyzed peroxysilylation (where modp = 1-morpholino-5,5-dimethyl-1,2,4-hexanetrionate) of (2-vinylcyclopropyl)benzene leads to the formation of triethyl(1-(5-phenyl-1,2-dioxolan-3-yl)ethylperoxy)silane. nih.gov This demonstrates a radical domino reaction initiated by the Isayama–Mukaiyama hydroperoxysilylation to form the 1,2-dioxolane structure. researchgate.net

Table 3: Cobalt-Catalyzed Synthesis of Peroxides

| Catalyst | Substrate Type | Reagents | Product Type | Reference |

| Cobalt(II) diketonates | Alkenes | O₂, Et₃SiH | Peroxysilanes | nih.gov |

| Co(modp)₂ | (2-vinylcyclopropyl)benzene | O₂, Et₃SiH | Substituted 1,2-dioxolane | nih.gov |

| Co(pic)₂ | Nonconjugated dienes | O₂, HMe₂Si–O–SiMe₂H | Unsaturated hydroperoxides | nih.gov |

| Cobalt(II) catalyst | Alkenes | Diarylphosphine oxide, Peroxides | Phosphonation-peroxidation products | researchgate.net |

Application of Transition Metal Salts in Cyclopropane (B1198618) Oxidation for Dioxolane Synthesis

The oxidation of cyclopropane derivatives using molecular oxygen, often facilitated by a suitable catalyst, is a known method for forming the 1,2-dioxolane ring structure. wikipedia.org Transition metal-catalyzed reactions, in particular, have been explored for their efficiency in cyclopropanation of alkenes, a related process that highlights the utility of these catalysts in manipulating cyclic systems. acs.org While direct oxidation of cyclopropanes to 1,2-dioxolanes using transition metal salts is a plausible route, specific examples detailing the use of transition metal salts for the synthesis of 3,3,5,5-tetramethyl-1,2-dioxolane through this method are not extensively documented in the provided search results. However, the general principle of transition metal-catalyzed reactions involving cyclic compounds is well-established in organic synthesis. nih.govmdpi.com

Nucleophilic Displacement and Intramolecular Cyclization Protocols

Nucleophilic displacement reactions are a cornerstone of synthetic organic chemistry and can be applied to the formation of heterocyclic rings. In the context of 1,2-dioxolane synthesis, this could involve the use of a bifunctional molecule containing both a nucleophile and a leaving group, leading to intramolecular cyclization. For instance, a common strategy for synthesizing 1,2-dioxolanes involves the nucleophilic displacement of a leaving group by a peroxide-containing moiety. wikipedia.org

Intramolecular cyclization is a key step in many synthetic routes to complex cyclic molecules. researchgate.netnih.govmdpi.com For the synthesis of 1,2-dioxolanes, this can be achieved through various means, including radical-mediated processes and electrophile-induced cyclizations. rsc.org For example, the iodine-mediated cyclization of tethered heteroatom-containing alkenyl or alkynyl systems demonstrates the power of intramolecular reactions in forming heterocyclic structures. nih.gov

Targeted Synthesis of Tetramethylated and Highly Substituted 1,2-Dioxolane Derivatives

The synthesis of specifically substituted 1,2-dioxolanes, such as those with tetramethyl or other highly substituted patterns, requires precise control over the reaction conditions and starting materials. These derivatives are of particular interest as they are found in a number of natural products with potent biological activities. rsc.org

Asymmetric Synthetic Approaches for 3,3,5,5-Tetrasubstituted 1,2-Dioxolanes

The development of asymmetric methods to synthesize 3,3,5,5-tetrasubstituted 1,2-dioxolanes is a significant challenge in organic synthesis due to the presence of two adjacent tertiary stereogenic centers in some derivatives. rsc.org One notable achievement in this area is the enantioselective total synthesis of epiplakinic acid F, which features a 3,3,5,5-tetrasubstituted 1,2-dioxolane core. rsc.orgrsc.org This synthesis utilized a radical-mediated asymmetric peroxidation of vinylcyclopropanes with molecular oxygen. rsc.org The development of organocatalytic formal [3+2] cycloaddition reactions has also been reported for the asymmetric synthesis of 1,3-dioxolanes, a related class of compounds. nih.gov

Radical-Mediated Peroxidation of Vinylcyclopropanes

A key strategy for constructing highly substituted 1,2-dioxolanes is the radical-mediated peroxidation of vinylcyclopropanes with molecular oxygen. rsc.orgrsc.orgpsu.edu This method, sometimes referred to as the Feldman reaction, is known to produce anti-3,3,5,5-tetrasubstituted 1,2-dioxolanes. rsc.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of diphenyl diselenide and is irradiated with a sunlamp under an oxygen atmosphere. rsc.org This approach has been successfully applied in the total synthesis of natural products containing the 1,2-dioxolane moiety. rsc.org

Table 1: Reaction Conditions for Radical-Mediated Peroxidation of Vinylcyclopropanes

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Vinylcyclopropane | Diphenyl diselenide (0.2 equiv.), AIBN (0.4 equiv.), O₂ (balloon) | CH₃CN, 300 W sunlamp irradiation | 3,3,5,5-tetrasubstituted 1,2-dioxolane |

Data sourced from Organic & Biomolecular Chemistry. rsc.org

Chemical Derivatization and Functionalization of 1,2-Dioxolane Systems

The ability to chemically modify the 1,2-dioxolane ring system is crucial for creating a diverse range of compounds with potentially enhanced or novel biological activities. This can involve the introduction of various functional groups at different positions of the dioxolane ring.

Preparation of 3-Hydroxy- and 3-Alkoxy-1,2-dioxolanes

A versatile route has been developed for the synthesis of highly substituted 3-hydroxy-1,2-dioxolanes via the O₂-trapping of β-keto radical intermediates. acs.org These 3-hydroxy-1,2-dioxolanes can serve as precursors for further derivatization. For instance, 3-methoxy- and 3-(allyloxy)-4,4,5,5-tetramethyl-3-phenyl-1,2-dioxolanes have been synthesized under acidic conditions from the corresponding 3-hydroxy-1,2-dioxolane precursor and the appropriate alcohol. acs.org The thermolysis of these derivatized 1,2-dioxolanes has been studied, revealing that they are more stable than their 3-hydroxy counterparts. acs.org The thermolysis proceeds via homolysis of the peroxy bond, followed by β-scission of the resulting diradical. acs.org

Chemical Transformations Retaining the Peroxide Ring Moiety

The inherent reactivity of the peroxide bond often presents a challenge in the chemical manipulation of 1,2-dioxolanes. However, a number of synthetic transformations have been developed that allow for the modification of the 1,2-dioxolane scaffold while preserving the integrity of the O-O bond. These methods are crucial for the synthesis of more complex and functionally diverse peroxide-containing molecules. Research has shown that the 1,2-dioxolane ring can remain stable throughout various standard organic reactions, enabling significant molecular modifications. beilstein-journals.org

One key strategy involves the ozonolysis of specific unsaturated precursors to generate functionalized 1,2-dioxolanes. For instance, the reaction of certain oxetanes with ozone in methanol has been shown to yield 3-alkoxy-1,2-dioxolanes. beilstein-journals.org This transformation is believed to proceed through an intermediate hydroperoxy acetal. beilstein-journals.org

Another significant approach involves intramolecular peroxyketalization. The ozonolysis of particular diene-diols in a methanol/dichloromethane solvent mixture, followed by treatment with a catalytic amount of p-toluenesulfonic acid, leads to the formation of dispiro-1,2-dioxolanes. beilstein-journals.org This reaction proceeds via a peroxycarbenium ion intermediate. beilstein-journals.org

Furthermore, spirohydroperoxydioxolanes can be synthesized through the ozonolysis of allylic hydroperoxides. beilstein-journals.org These reactions demonstrate the possibility of introducing additional hydroperoxide functionalities onto a pre-existing 1,2-dioxolane framework or forming the ring with a hydroperoxide substituent already in place. beilstein-journals.org The synthesis of 3-hydroxy-1,2-dioxolanes can be achieved through the singlet oxygen oxidation of α,β-unsaturated ketones, which proceeds via a β-hydroperoxy ketone intermediate. nih.gov

The generation of peroxycarbenium ions from precursors like acetoxyendoperoxyacetal derivatives allows for subsequent nucleophilic attack. researchgate.netresearchgate.net This has been successfully demonstrated with various nucleophiles, including allylsilanes, silanes, and silyl (B83357) enol ethers, to produce functionalized 3,5-disubstituted 1,2-dioxolanes. researchgate.netresearchgate.net The choice of Lewis acid, such as titanium tetrachloride or tin tetrachloride, can influence the diastereoselectivity of these reactions. researchgate.netresearchgate.net

The following tables summarize key findings in the chemical transformation of 1,2-dioxolane architectures where the peroxide ring is retained.

Table 1: Synthesis of Functionalized 1,2-Dioxolanes via Ozonolysis

| Starting Material | Reagents | Product(s) | Yield | Reference |

| Oxetanes (60a,b) | 1. O₃, MeOH; 2. TLC/NMR analysis | 3-Alkoxy-1,2-dioxolanes (62a,b) | Not specified, confirmed formation | beilstein-journals.org |

| Cyclohexa-3,6-diene-1,3-diyl)dipropan-1-ol (67) | 1. O₃, MeOH/CH₂Cl₂; 2. p-TsOH (cat.) | 1,8,12,13-Tetraoxadispiro[4.1.4.2]tridecane (68) | 67% | beilstein-journals.org |

| 4,4'-(Cyclohexa-3,6-diene-1,3-diyl)dibutan-2-ol (69) | 1. O₃, MeOH/CH₂Cl₂; 2. p-TsOH (cat.) | 2,9-Dimethyl-1,8,12,13-tetraoxadispiro[4.1.4.2]tridecane (70, 71) | 72% (combined isomers) | beilstein-journals.org |

| 2-Allyl-2-hydroperoxychromane (76) | O₃, CH₂Cl₂/MeOH | 5'-Hydroperoxyspiro[chromane-2,3'- beilstein-journals.orgnih.govdioxolane] (77) | 18% | beilstein-journals.org |

| (4,4-Dihydroperoxyhept-6-enyl)benzene (78) | O₃, CH₂Cl₂/MeOH | (3S,5S)-3,5-Dihydroperoxy-3-(3-phenylpropyl)-1,2-dioxolane (79) | 22% | beilstein-journals.org |

Table 2: Synthesis of 3-Hydroxy-1,2-dioxolanes

| Starting Material (α,β-Unsaturated Ketone) | Reagents | Product (3-Hydroxy-1,2-dioxolane) | Yield | Reference |

| 1a-c | ¹O₂ | 3a-c | Not specified | nih.gov |

Table 3: Functionalization of 1,2-Dioxolanes via Peroxycarbenium Intermediates

| Precursor | Lewis Acid | Nucleophile | Product | Yield | Reference |

| Acetoxyendoperoxyacetal derivative | TiCl₄ or SnCl₄ | Allylsilane | Functionalized 3,5-disubstituted 1,2-dioxolane | Moderate to Good | researchgate.netresearchgate.net |

| Acetoxyendoperoxyacetal derivative | TiCl₄ or SnCl₄ | Silane (B1218182) | Functionalized 3,5-disubstituted 1,2-dioxolane | Moderate to Good | researchgate.netresearchgate.net |

| Acetoxyendoperoxyacetal derivative | TiCl₄ or SnCl₄ | Silyl enol ether | Functionalized 3,5-disubstituted 1,2-dioxolane | Moderate to Good | researchgate.netresearchgate.net |

Mechanistic Investigations of 3,3,5,5 Tetramethyl 1,2 Dioxolane Reactivity and Decomposition

Thermal Decomposition Pathways of 1,2-Dioxolanes

The thermal decomposition, or thermolysis, of 1,2-dioxolanes, particularly 3,3,5,5-tetramethyl-1,2-dioxolane, has been a subject of detailed investigation to understand the fundamental steps of their degradation. These studies reveal a multi-step process involving radical intermediates.

Kinetic and Thermochemical Analyses of Thermolysis Processes

Kinetic studies of the thermolysis of this compound have been conducted in both gas and solution phases. acs.org In benzene (B151609) solution containing a free-radical inhibitor, the decomposition follows first-order kinetics. acs.orgdtic.mil Thermochemical kinetic analysis suggests a stepwise decomposition mechanism. dtic.mil

The activation parameters for the thermolysis of this compound in benzene solution with an inhibitor at 500 K have been determined. acs.org Similarly, the activation parameters in the gas phase at the same temperature have also been reported. acs.org These experimental values are in good agreement with the parameters calculated based on a stepwise decomposition model, which supports the proposed mechanism. dtic.mil

Table 1: Experimental and Calculated Activation Parameters for the Thermolysis of this compound in Benzene Solution dtic.mil

| Parameter | Experimental Value | Calculated Value |

| Ea (kcal/mol) | 44.4 ± 1.1 | 43.8 |

| Log A | 15.76 ± 0.04 | 15.59 |

| ΔH‡ (kcal/mol) | 43.5 ± 1.1 | 42.9 |

| ΔS‡ (eu) | 10.7 ± 0.2 | 9.8 |

Generation and Subsequent Trapping of 1,5-Diradical Intermediates

The initial step in the thermal decomposition of 1,2-dioxolanes is the homolytic cleavage of the weak peroxide bond, leading to the formation of a 1,5-diradical intermediate. rsc.org In the case of this compound, this intermediate is the 1,5-dioxapentamethylene diradical. rsc.org

This highly reactive diradical can undergo several transformations, including cyclization to form epoxides, rearrangement to yield ketones, and fragmentation into smaller ketone molecules. rsc.org The trapping of such diradical intermediates is a key strategy to confirm their existence and study their reactivity. While direct trapping of the 1,5-diradical from this compound is not explicitly detailed in the provided context, the trapping of radical species in general is a well-established technique using spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov

Radical-Induced Transformations and Molecular Rearrangements

Once the 1,5-diradical is formed, it can initiate a cascade of radical-induced transformations and molecular rearrangements, leading to the final product distribution.

β-Scission Mechanisms in Cyclic Peroxides

β-scission is a common fragmentation pathway for radical intermediates, including those derived from cyclic peroxides. researchgate.net In this process, a C-C bond located at the β-position relative to the radical center breaks, resulting in the formation of a carbonyl compound and a new alkyl radical. researchgate.net For the 1,5-diradical generated from this compound, β-scission would involve the cleavage of a carbon-carbon bond within the ring structure, contributing to the fragmentation products observed, such as acetone. rsc.org This process is a key step in the decomposition of larger alkoxy radicals into smaller, more stable molecules. nih.gov

Intramolecular 1,5-Hydrogen Transfer Rearrangements

Intramolecular hydrogen transfer is another important reaction pathway for radical intermediates. A 1,5-hydrogen transfer involves the abstraction of a hydrogen atom from a position five atoms away from the radical center via a six-membered ring transition state. In the context of the diradical from this compound, this type of rearrangement could lead to the formation of different radical isomers, which can then undergo further reactions. While the provided search results mention intramolecular 1,5-hydrogen transfer in the context of other radical reactions, its specific role in the decomposition of this compound is not explicitly detailed. nih.gov However, it remains a plausible mechanistic step in the complex series of events following the initial peroxy bond homolysis.

Substituent Migration Preferences (e.g., Alkyl vs. Phenyl) during Rearrangements

The thermal decomposition of 1,2-dioxolanes can proceed through various pathways, including rearrangements that involve the migration of substituents. In the case of 3,3,5,5-tetrasubstituted 1,2-dioxolanes, the migratory aptitude of different groups, such as methyl versus phenyl, has been a subject of investigation.

During the thermolysis of 3,3-disubstituted-5,5-dimethyl-1,2-dioxolanes, a key consideration is the relative ability of different substituents at the C3 position to migrate. Studies on related peroxides have established general trends in migratory aptitudes. In many rearrangements proceeding through electron-deficient intermediates, the preference for migration is often ranked as tertiary alkyl > secondary alkyl ~ benzyl (B1604629) ~ phenyl > primary alkyl > methyl. This preference is attributed to the ability of the migrating group to stabilize the developing positive charge at the migration origin. Phenyl groups, for instance, can stabilize a carbocationic center through the formation of a bridged phenonium ion intermediate.

In the specific context of 1,2-dioxolane thermolysis, which is believed to proceed via a diradical intermediate, the factors governing migration can be more complex. However, experimental data on the thermolysis of 3-methyl-3-phenyl-5,5-dimethyl-1,2-dioxolane provides direct insight. The ratio of methyl to phenyl migration was found to be approximately 2.5, indicating a preference for methyl migration in this system. This contrasts with some cationic rearrangements where phenyl migration is favored. This suggests that the mechanism of rearrangement in the thermolysis of 1,2-dioxolanes does not solely depend on the carbocation-stabilizing ability of the migrating group.

Table 1: Migratory Aptitude in the Thermolysis of a 3,3,5,5-Tetrasubstituted 1,2-dioxolane Derivative

| Migrating Group | Relative Migratory Aptitude (vs. Phenyl) |

| Methyl | 2.5 |

| Phenyl | 1.0 |

Chemiluminescent Decomposition Mechanisms of Cyclic Peroxides

The decomposition of certain cyclic peroxides is a fascinating process that can lead to the emission of light, a phenomenon known as chemiluminescence. This process involves the formation of electronically excited products from the ground-state peroxide.

Role of Conical Intersections in Nonadiabatic Events and Chemiexcitation

The generation of an electronically excited state from a ground-state reactant is a nonadiabatic process, meaning it involves a transition between different potential energy surfaces. In the thermal decomposition of cyclic peroxides like 1,2-dioxetanes, which are structurally related to 1,2-dioxolanes, this transition is facilitated by the presence of a conical intersection. rsc.org A conical intersection is a point of degeneracy between two electronic states, providing a "funnel" through which the molecule can efficiently switch from the ground-state potential energy surface to an excited-state surface. rsc.org

Theoretical studies on methyl-substituted 1,2-dioxetanes have shown that the topography of the conical intersection seam plays a crucial role in determining the efficiency of chemiexcitation. rsc.orgnih.gov A "sloped" conical intersection is thought to favor the population of the excited state over return to the ground state. rsc.org The accessibility of these conical intersections from the reaction trajectory on the ground state is a key factor in determining whether a molecule will undergo chemiluminescent decomposition. rsc.org

Factors Influencing Excited-State Product Distribution and Luminescence Efficiency

The efficiency of chemiluminescence can be dramatically enhanced through a process known as chemically initiated electron exchange luminescence (CIEEL). While direct chemiluminescence from simple alkyl-substituted dioxetanes is often weak, the presence of an easily oxidizable activator can lead to a significant increase in the singlet excited state yield and, consequently, the luminescence intensity.

The solvent environment can also impact the efficiency of chemiluminescence. For instance, the chemiluminescence of tetramethyl-1,2-dioxetane has been observed to be strongly solvent-dependent.

Table 2: General Factors Affecting Chemiluminescence of Cyclic Peroxides

| Factor | Influence on Chemiluminescence |

| Substituents | Can alter the energy of the excited states and the accessibility of conical intersections. Electron-rich groups can promote intramolecular CIEEL. |

| Activators | Can intercept the reaction pathway to enable efficient intermolecular CIEEL, boosting singlet excited state formation. |

| Solvent | Can affect the stability of intermediates and transition states, as well as the efficiency of light emission from the excited product. |

Reactions with External Chemical Species

Beyond its unimolecular decomposition, this compound can react with various external chemical reagents, showcasing its utility as a reactive intermediate.

Reactivity with Phosphine (B1218219) Reagents and Reaction Mechanisms

Cyclic peroxides are known to react with trivalent phosphorus compounds, such as triphenylphosphine. The reaction of the related tetramethyl-1,2-dioxetane with triarylphosphines has been studied and provides a model for the reactivity of this compound. researchgate.net The reaction is believed to proceed via a nucleophilic attack of the phosphine on one of the peroxide oxygens.

This initial attack leads to the formation of a pentacovalent phosphorus intermediate, a phosphorane. In the case of 1,2-dioxolanes, this would be a 1,2,5-dioxaphospholane. This intermediate is generally unstable and decomposes to yield the corresponding phosphine oxide and an epoxide. The driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in the phosphine oxide product.

Table 3: Proposed Products from the Reaction of this compound with Triphenylphosphine

| Reactant | Reagent | Proposed Products |

| This compound | Triphenylphosphine | Triphenylphosphine oxide, 2,2,3,3-Tetramethyloxirane |

Oxidation Capabilities of this compound (e.g., Sulfide (B99878) Oxidation)

The peroxy linkage in 1,2-dioxolanes endows them with oxidizing properties. While direct studies on the oxidation of sulfides by this compound are not extensively documented in readily available literature, the reactivity of related peroxides suggests this capability. For example, related cyclic peroxides have been shown to oxidize various substrates.

The oxidation of sulfides (R-S-R') by a peroxide generally proceeds via an oxygen atom transfer mechanism, converting the sulfide to a sulfoxide (B87167) (R-S(O)-R'). Further oxidation can lead to the corresponding sulfone (R-S(O)₂-R'). The efficiency and selectivity of such oxidations would depend on the reaction conditions and the nature of the substituents on both the peroxide and the sulfide. The oxidation of sulfur-containing heterocycles, for instance, has been accomplished using various oxidizing agents, including peroxy acids, which share the reactive O-O bond with 1,2-dioxolanes.

Computational and Theoretical Studies of 3,3,5,5 Tetramethyl 1,2 Dioxolane

Elucidation of Molecular Structures and Geometries via Quantum Chemical Methods

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule with high precision. For cyclic peroxides, these methods can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular conformation. While specific computational studies on the geometry of 3,3,5,5-tetramethyl-1,2-dioxolane are not extensively documented in publicly available literature, insights can be drawn from studies on analogous 1,2-dioxolane and 1,3-dioxolane (B20135) structures. researchgate.netresearchgate.net

Theoretical calculations for related dioxolane derivatives often employ Density Functional Theory (DFT) and ab initio methods to optimize the molecular geometry. researchgate.net For instance, in studies of similar cyclic peroxides, various levels of theory, such as B3LYP with basis sets like 6-31G(d), are commonly used to achieve a balance between computational cost and accuracy. These calculations typically reveal a non-planar, or "envelope," conformation for the five-membered dioxolane ring to minimize steric strain.

Table 1: Representative Calculated Geometrical Parameters for a Generic 1,2-Dioxolane Ring

| Parameter | Typical Calculated Value |

| O-O Bond Length | ~1.48 Å |

| C-O Bond Length | ~1.44 Å |

| C-C Bond Length | ~1.54 Å |

| C-O-O Bond Angle | ~105° |

| O-C-C Bond Angle | ~103° |

Note: These are generalized values based on computational studies of similar 1,2-dioxolane structures and may vary for this compound due to the steric influence of the methyl groups.

Theoretical Examination of Reactivity Profiles and Thermodynamic Stability

The thermodynamic stability of a molecule is a critical factor in understanding its reactivity. Quantum chemical calculations can provide valuable data on the enthalpy of formation, Gibbs free energy, and other thermodynamic properties. While specific thermodynamic data for this compound from computational studies is scarce, the NIST Chemistry WebBook provides an experimental vertical ionization energy of 9.25-9.26 eV, which gives an indication of its electronic stability. nist.gov

Theoretical studies on the thermal decomposition of related cyclic peroxides, such as 1,2,4,5-tetroxanes, indicate that the stability is largely governed by the strength of the O-O bond. researchgate.net The presence of four methyl groups in this compound is expected to influence its stability through steric and electronic effects.

Table 2: Calculated Thermodynamic Parameters for the Decomposition of an Analogous Cyclic Peroxide

| Thermodynamic Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | Varies depending on decomposition pathway |

| Gibbs Free Energy of Activation (ΔG‡) | Typically in the range of 25-35 kcal/mol for O-O bond homolysis |

Note: These values are illustrative and based on computational studies of analogous cyclic peroxides. The actual values for this compound may differ.

Quantum Mechanical Investigations of Reaction Pathways and Transition States

The thermal decomposition of 1,2-dioxolanes is a key area of investigation, and quantum mechanics offers a window into the complex reaction pathways and fleeting transition states involved.

Computational studies on the thermolysis of 1,2-dioxolanes suggest that the initial and rate-determining step is the homolytic cleavage of the weak O-O bond. rsc.org This process proceeds through a high-energy transition state. Quantum chemical methods can be used to locate and characterize the geometry and energy of this transition state. The transition state for O-O bond cleavage is expected to feature a significantly elongated O-O bond distance compared to the ground state molecule.

Upon cleavage of the O-O bond, a 1,5-diradical intermediate is formed. rsc.org In the case of this compound, this would be the 1,5-dioxapentamethylene diradical substituted with four methyl groups. The subsequent fate of this diradical determines the final product distribution. Theoretical studies on analogous systems have shown that this diradical can undergo several transformations, including:

Cyclization: Formation of an epoxide. rsc.org

Rearrangement: Leading to the formation of ketones. rsc.org

Fragmentation: Breaking of C-C bonds to yield smaller ketone molecules. rsc.org

Computational methods like multireference calculations (e.g., CASSCF) are often necessary to accurately describe the electronic structure of these open-shell diradical species. wayne.edu

Computational Simulations of Reaction Dynamics and Efficiency

Electronic Structure and Bonding Analysis of the 1,2-Dioxolane Peroxide Linkage

The peroxide linkage (O-O bond) is the defining feature of 1,2-dioxolanes and is central to their reactivity. The electronic structure of this bond is characterized by a high-lying sigma bonding orbital and a low-lying sigma antibonding orbital (σ). The relatively low energy of the σ orbital makes the O-O bond susceptible to cleavage.

Natural Bond Orbital (NBO) analysis and other electronic structure analysis methods can be employed to quantify the nature of the peroxide bond. These analyses can reveal the extent of electron density along the bond path and the contributions of different atomic orbitals to the molecular orbitals. The ionization energy data from the NIST WebBook, showing a value around 9.25-9.26 eV, corresponds to the removal of an electron from one of the highest occupied molecular orbitals, which likely has significant oxygen lone-pair character. nist.gov

Comparative Analysis Within the 1,2 Dioxolane Class and Broader Cyclic Peroxide Family

Comparative Reactivity and Stability Profiles with Other Substituted 1,2-Dioxolanes

The reactivity and stability of 1,2-dioxolanes are significantly influenced by the nature and position of their substituents. The gem-dimethyl groups at the C3 and C5 positions of 3,3,5,5-tetramethyl-1,2-dioxolane play a crucial role in its chemical character.

Generally, 1,2-dioxolanes are considered relatively stable endoperoxides. researchgate.net The presence of substituents on the carbon atoms of the ring tends to increase the stability of the dioxolane ring. For instance, the thermal stability of 1,2-dioxolanes increases with alkyl substitution. This stabilizing effect is attributed to the electron-donating nature of alkyl groups, which helps to stabilize the peroxide bond.

In the case of this compound, the four methyl groups provide significant steric hindrance around the peroxide bond, which can protect it from external reagents and contribute to its thermal stability. However, this steric bulk can also introduce ring strain, which may, in some instances, enhance reactivity, particularly in reactions involving ring-opening. nih.gov

The reactivity of substituted 1,2-dioxolanes is often centered around the cleavage of the O-O bond. This can be initiated by heat, light, or chemical reagents. For example, 3-hydroperoxy-1,2-dioxolanes have been shown to be effective oxygen-atom transfer reagents, more reactive than simple hydroperoxides. researchgate.net The reactivity in these cases is influenced by intramolecular hydrogen bonding. While this compound lacks a hydroperoxy group, its reactivity can be compared to other alkyl-substituted dioxolanes in reactions such as thermal decomposition or reactions with metal ions.

Table 1: Comparative Data of Substituted 1,2-Dioxolanes

This table is interactive. You can sort and filter the data to explore the properties of different substituted 1,2-dioxolanes.

| Compound | Substituents | Observed Stability/Reactivity |

|---|---|---|

| This compound | Four methyl groups at C3 and C5 | Increased thermal stability due to alkyl substitution and steric hindrance. |

| 3-Hydroperoxy-1,2-dioxolanes | Hydroperoxy group at C3 | More reactive than simple hydroperoxides as oxygen-atom transfer reagents. researchgate.net |

| Plakinic Acid A | Complex side chains | Shows antifungal activity. wikipedia.org |

| 3,5-Dialkoxy-1,2-dioxolanes | Alkoxy groups at C3 and C5 | Exhibit high activity against phytopathogenic fungi. researchgate.net |

Stereochemical Aspects and Their Influence on Dioxolane Chemistry

Stereochemistry plays a fundamental role in the chemistry of dioxolanes, influencing their synthesis, conformation, and reactivity. The spatial arrangement of atoms in these molecules can have significant effects on their physical and chemical properties. egyankosh.ac.in

The synthesis of substituted 1,2-dioxolanes can often lead to the formation of stereoisomers. The control of stereochemistry during synthesis is a key challenge and an area of active research. acs.org For instance, the diastereoselectivity of 1,2-dioxolane formation can be controlled in some reactions, leading to specific stereoisomers. researchgate.net The five-membered ring of 1,2-dioxolanes typically adopts an envelope or twist conformation to minimize torsional strain. The substituents on the ring will preferentially occupy positions that minimize steric interactions. For example, X-ray crystallographic analysis of a substituted 1,2-dioxolane revealed an envelope conformation. acs.org

The stereochemistry of the substituents can have a profound impact on the reactivity of the dioxolane ring. For example, the relative stereochemistry of substituents can influence the rate and outcome of reactions involving the peroxide bond. In some cases, the stereochemical arrangement can facilitate or hinder the approach of a reagent to the reactive center. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, where the stereochemical outcome is determined by the stereoselective trapping of this intermediate. mdpi.com While this example pertains to 1,3-dioxolanes, similar principles of stereochemical control are relevant to the chemistry of 1,2-dioxolanes.

Advanced Spectroscopic Characterization Techniques for 3,3,5,5 Tetramethyl 1,2 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3,3,5,5-tetramethyl-1,2-dioxolane and for monitoring its transformations during chemical reactions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the four methyl groups (CH₃) attached to the C3 and C5 positions are chemically equivalent, giving rise to a single, sharp signal. The protons of the CH₂ group at the C4 position also produce a distinct signal. The integration of these signals confirms the ratio of protons in the molecule.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the quaternary carbons at C3 and C5, the methylene (B1212753) carbon at C4, and the carbons of the methyl groups. The chemical shifts of these signals are indicative of their electronic environment within the five-membered ring containing the peroxide bond.

NMR is not only crucial for initial structural confirmation but also serves as a powerful tool for monitoring reactions involving this compound. By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of reactant signals and the appearance of product signals, thereby tracking the reaction progress and identifying intermediates. For instance, in studies involving the synthesis of derivatives, NMR is used to confirm the successful modification of the dioxolane ring. thno.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3-CH₃, C5-CH₃ | ~1.2 | ~25 |

| C4-CH₂ | ~1.7 | ~40 |

| C3, C5 | - | ~80 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection and Characterization of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for detecting and characterizing paramagnetic species, such as free radicals, which possess unpaired electrons. nih.gov Given that the decomposition of 1,2-dioxolanes can generate radical intermediates, EPR spectroscopy is uniquely suited to study these transient species. nih.gov

The homolytic cleavage of the weak oxygen-oxygen bond in this compound upon thermal or photochemical induction can lead to the formation of diradicals. EPR spectroscopy can detect these radicals, and the resulting spectrum provides information about the electronic structure and environment of the unpaired electrons. nih.govrsc.org The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum. auburn.edu

The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). The pattern and magnitude of the splitting of the EPR signal into multiple lines provide a fingerprint of the radical, allowing for its identification and the determination of the distribution of the unpaired electron density within the molecule.

In the context of this compound, EPR can be used to study the kinetics of radical formation and decay, providing insights into the mechanisms of its decomposition and its role as a radical initiator in various chemical processes. Spin trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, are often employed to facilitate EPR detection. nih.gov

Mass Spectrometry for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. youtube.com For this compound, MS provides unequivocal confirmation of its molecular mass.

In a typical mass spectrometer, the molecule is ionized, often by electron impact (EI), which can cause the resulting molecular ion to fragment. The pattern of these fragments is highly reproducible and characteristic of the original molecule's structure.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, due to the labile peroxide bond, this peak might be of low intensity or even absent. The fragmentation pattern is often more informative. whitman.edu

Common fragmentation pathways for cyclic ethers and peroxides involve ring-opening followed by the loss of small, stable neutral molecules or radicals. For this compound, characteristic fragments could arise from the loss of a methyl radical (CH₃•), leading to a peak at M-15, or the loss of an ethyl group. chemguide.co.uknih.gov Cleavage of the peroxide bond and subsequent rearrangements can lead to a variety of other fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule. chemguide.co.ukmiamioh.edu

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| M⁺ | [C₈H₁₆O₂]⁺ | - |

| M-15 | [C₇H₁₃O₂]⁺ | CH₃• |

| M-31 | [C₇H₁₅O]⁺ | OCH₃• |

| M-43 | [C₅H₉O₂]⁺ | C₃H₇• |

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Precise Solid-State Structural Determination of Dioxolane Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, this technique is invaluable for characterizing its stable derivatives. rsc.org

By synthesizing a crystalline derivative of this compound, it is possible to obtain a detailed picture of the dioxolane ring's conformation. nih.govnih.gov The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the exact bond lengths, bond angles, and torsional angles within the molecule.

This information is crucial for understanding the steric and electronic effects of the tetramethyl substitution on the geometry of the 1,2-dioxolane ring. For instance, X-ray crystallography can reveal whether the five-membered ring adopts a planar or an envelope conformation in the solid state. This structural data provides a solid foundation for theoretical calculations and for understanding the reactivity of this class of compounds. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystallographic data. rsc.org

Future Research Directions in 3,3,5,5 Tetramethyl 1,2 Dioxolane Chemistry

Development of Innovative and Sustainable Synthetic Strategies

The synthesis of 1,2-dioxolanes, particularly highly substituted ones like the 3,3,5,5-tetrasubstituted derivatives, has been a subject of considerable interest. acs.org Future research should focus on developing more efficient, selective, and environmentally benign synthetic methods.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents or produce significant waste. The principles of green chemistry, such as the use of renewable resources, atom economy, and safer solvents, should be at the forefront of new synthetic designs. nih.gov The exploration of catalytic systems, including biocatalysts and photocatalysts, holds significant promise for the sustainable production of 3,3,5,5-tetramethyl-1,2-dioxolane. nasa.govrsc.orgacs.org

| Strategy | Description | Potential Advantages |

| Electrochemical Synthesis | Utilization of electrochemical methods for the formation of the peroxide bond. | High selectivity, mild reaction conditions, avoidance of chemical oxidants. nih.gov |

| Photocatalysis | Use of light-absorbing catalysts to drive the synthesis under mild conditions. | Energy efficiency, potential for novel reaction pathways. researchgate.net |

| Biocatalysis | Employment of enzymes or whole-cell systems for the stereoselective synthesis of dioxolane derivatives. | High selectivity, environmentally friendly conditions. |

| Flow Chemistry | Implementation of continuous flow reactors for synthesis. | Improved safety, scalability, and control over reaction parameters. |

The development of chemo-enzymatic cascade reactions, combining the strengths of both chemical and biological catalysts, could also open up new avenues for the efficient synthesis of functionalized this compound derivatives.

Deepening Mechanistic Elucidation of Complex Peroxide Transformations

The peroxide bond (O-O) is the defining feature of this compound, and its cleavage is central to the compound's reactivity. A deeper understanding of the mechanisms governing these transformations is crucial for controlling reaction outcomes and designing new applications. Future research should aim to unravel the intricate details of both thermal and photochemical decomposition pathways, as well as acid-catalyzed rearrangements.

Studies on the thermal decomposition of related organic peroxides, such as methyl derivatives of 1,2,4,5-tetroxane, have revealed complex mechanisms involving biradical intermediates. mdpi.com Similar detailed investigations into the gas-phase and solution-phase thermolysis of this compound are warranted.

Key Mechanistic Questions to Address:

What are the primary and secondary products of thermal and photochemical decomposition?

What is the nature of the key intermediates (e.g., radicals, carbenium ions)?

How do solvent and substituent effects influence the reaction pathways?

What is the detailed mechanism of acid-catalyzed rearrangements, and can it be controlled to favor specific products? mdpi.com

Advanced spectroscopic techniques, such as time-resolved spectroscopy, combined with computational modeling will be invaluable in identifying and characterizing transient intermediates and transition states.

Exploration of Novel Reactivity Profiles and Transformations

Beyond its decomposition, the reactivity of this compound towards various reagents remains largely unexplored. A systematic investigation of its reactions with nucleophiles, electrophiles, and radical species could unveil novel synthetic transformations.

The peroxide bond can act as an electrophilic oxygen source, and its reaction with various nucleophiles could lead to the formation of interesting functionalized products. researchgate.net Furthermore, the generation of radicals from the cleavage of the O-O bond opens up possibilities for its use in radical-mediated reactions, such as C-H functionalization.

| Reactant Type | Potential Transformation |

| Nucleophiles | Ring-opening reactions to form functionalized diols or other oxygenated compounds. uni-muenchen.de |

| Electrophiles | Activation of the peroxide bond for subsequent reactions. |

| Radical Initiators | Generation of carbon- and oxygen-centered radicals for polymerization or C-C bond formation. |

| Transition Metals | Catalytic activation and transformation of the peroxide ring. abcr.com |

The development of new catalytic systems that can selectively activate the peroxide bond in this compound will be a key area of research, enabling a broader range of synthetic applications.

Advancement in Computational Predictions and Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. acs.orgnih.govacs.org In the context of this compound, computational studies can provide valuable insights into its structure, stability, and reaction mechanisms, guiding experimental efforts.

Future computational work should focus on:

Conformational Analysis: Determining the preferred conformations of the dioxolane ring and how they influence reactivity.

Bond Dissociation Energies: Accurately calculating the O-O bond dissociation energy to predict its thermal stability and propensity for radical formation.

Reaction Pathway Modeling: Simulating reaction mechanisms to identify transition states and intermediates, and to predict product distributions. acs.orgacs.org

Spectroscopic Predictions: Calculating spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in the experimental characterization of the compound and its reaction products.

A strong synergy between computational predictions and experimental validation will be crucial for advancing our understanding of this compound chemistry. nih.govrsc.org Experimental data will serve to benchmark and refine computational models, while theoretical insights will guide the design of new experiments and the interpretation of their results. This integrated approach will accelerate the discovery of new properties and applications for this intriguing peroxide. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.